molecular formula C16H16F2N2O3 B5846261 N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea

N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea

Cat. No. B5846261
M. Wt: 322.31 g/mol
InChI Key: QEAOWGASMZPPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound, also known as Diflumetorim, has been found to have a range of biochemical and physiological effects, and has been the subject of much scientific research.

Mechanism of Action

The precise mechanism of action of N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea is not yet fully understood, but it is thought to work by inhibiting certain enzymes and proteins involved in cell growth and division. This results in the inhibition of cancer cell growth, as well as the growth of other cells such as fungi and insects.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea has been found to have a range of biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea has been found to inhibit the growth of cancer cells in vitro, and has shown promise as a potential anticancer agent.
2. Antifungal properties: N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea has been found to have antifungal properties, and has been studied as a potential treatment for fungal infections.
3. Insecticidal properties: N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea has been found to be effective against a range of insect pests, and has been studied as a potential insecticide.

Advantages and Limitations for Lab Experiments

N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea has a number of advantages and limitations when used in lab experiments. Some of the advantages include:
1. It is relatively easy to synthesize and purify.
2. It has been found to be effective against a range of cell types, including cancer cells, fungi, and insects.
3. It has shown promise as a potential therapeutic agent for a range of conditions.
Some of the limitations of using N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea in lab experiments include:
1. Its precise mechanism of action is not yet fully understood.
2. It may have toxic effects on non-target cells and organisms.
3. It may not be effective against all types of cancer cells, fungi, or insects.

Future Directions

There are a number of potential future directions for research on N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea. Some of these include:
1. Further studies to determine the precise mechanism of action of N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea.
2. Clinical trials to determine the safety and efficacy of N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea as a therapeutic agent for cancer and fungal infections.
3. Studies to determine the potential environmental impacts of using N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea as an insecticide.
4. Investigations into the potential use of N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea in combination with other drugs or therapies to enhance its effectiveness.
5. Studies to determine the potential use of N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea in other applications, such as in agriculture or as a veterinary medicine.

Synthesis Methods

The synthesis of N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea involves the reaction of 4-(difluoromethoxy)-2-methylphenylamine with 4-methoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. This reaction results in the formation of the urea derivative, which can then be purified and isolated for further study.

Scientific Research Applications

N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a range of conditions. Some of the areas where N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea has been studied include:
1. Cancer treatment: N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea has been found to inhibit the growth of cancer cells in vitro, and has shown promise as a potential anticancer agent.
2. Fungal infections: N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea has been found to have antifungal properties, and has been studied as a potential treatment for fungal infections.
3. Insecticide: N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea has been found to be effective against a range of insect pests, and has been studied as a potential insecticide.

properties

IUPAC Name

1-[4-(difluoromethoxy)-2-methylphenyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3/c1-10-9-13(23-15(17)18)7-8-14(10)20-16(21)19-11-3-5-12(22-2)6-4-11/h3-9,15H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAOWGASMZPPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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